Cas no 149848-13-5 (1,4-Piperazinedipropanol,a1,a4-diphenyl-, 1,4-dibenzoate)

1,4-Piperazinedipropanol,a1,a4-diphenyl-, 1,4-dibenzoate structure
149848-13-5 structure
Product name:1,4-Piperazinedipropanol,a1,a4-diphenyl-, 1,4-dibenzoate
CAS No:149848-13-5
MF:C36H38N2O4
MW:562.69792
CID:158497
PubChem ID:3073544

1,4-Piperazinedipropanol,a1,a4-diphenyl-, 1,4-dibenzoate Chemical and Physical Properties

Names and Identifiers

    • 1,4-Piperazinedipropanol,a1,a4-diphenyl-, 1,4-dibenzoate
    • [3-[4-(3-benzoyloxy-3-phenylpropyl)piperazin-1-yl]-1-phenylpropyl] benzoate
    • 1,4-Piperazinedipropanol, alpha,alpha'-diphenyl-, dibenzoate (ester)
    • DTXSID40933782
    • alpha,alpha'-Diphenyl-1,4-piperazinedipropanol dibenzoate (ester)
    • 149848-13-5
    • (Piperazine-1,4-diyl)bis(1-phenylpropane-3,1-diyl) dibenzoate
    • Inchi: InChI=1S/C36H38N2O4/c39-35(31-17-9-3-10-18-31)41-33(29-13-5-1-6-14-29)21-23-37-25-27-38(28-26-37)24-22-34(30-15-7-2-8-16-30)42-36(40)32-19-11-4-12-20-32/h1-20,33-34H,21-28H2
    • InChI Key: DESSPLIMLYZHPJ-UHFFFAOYSA-N
    • SMILES: C1C=CC(C(OC(C2C=CC=CC=2)CCN2CCN(CCC(C3C=CC=CC=3)OC(C3C=CC=CC=3)=O)CC2)=O)=CC=1

Computed Properties

  • Exact Mass: 562.283
  • Monoisotopic Mass: 562.283
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 14
  • Complexity: 722
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų
  • XLogP3: 6.9

Experimental Properties

  • Density: 1.162
  • Boiling Point: 679°Cat760mmHg
  • Flash Point: 364.5°C
  • Refractive Index: 1.597

1,4-Piperazinedipropanol,a1,a4-diphenyl-, 1,4-dibenzoate Related Literature

Additional information on 1,4-Piperazinedipropanol,a1,a4-diphenyl-, 1,4-dibenzoate

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